5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl group at the 1-position of the benzo[d][1,2,3]triazole ring. The unique structure of this compound imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of substituted triazoles .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Copper Catalysts: Used in the Huisgen 1,3-dipolar cycloaddition reaction.
tert-Butyl Halides:
Major Products Formed
Substituted Triazoles: Formed through substitution reactions.
Oxidized or Reduced Triazoles: Formed through oxidation or reduction reactions.
Cycloaddition Products: Formed through cycloaddition reactions.
Scientific Research Applications
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure.
5-bromo-1H-benzo[d][1,2,3]triazole: Lacks the tert-butyl group but has a similar brominated triazole structure.
1-(tert-butyl)-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom but has a similar tert-butyl-substituted triazole structure.
Uniqueness
5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, binding affinity, and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
5-bromo-1-tert-butylbenzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)14-9-5-4-7(11)6-8(9)12-13-14/h4-6H,1-3H3 |
InChI Key |
RVKJEHHKWQNCSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)Br)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.